molecular formula C10H9FN2O B11746306 2-(3-Fluorophenyl)imidazole-5-methanol

2-(3-Fluorophenyl)imidazole-5-methanol

Cat. No.: B11746306
M. Wt: 192.19 g/mol
InChI Key: NWUCGPRZOIEGOW-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The resulting intermediate is then reduced to obtain the desired methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)imidazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.

Major Products Formed:

  • Oxidation of the hydroxyl group leads to the formation of 2-(3-Fluorophenyl)imidazole-5-carboxylic acid.
  • Reduction of the imidazole ring results in dihydroimidazole derivatives.
  • Substitution reactions yield various substituted imidazole derivatives depending on the reagent used.

Scientific Research Applications

2-(3-Fluorophenyl)imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: 2-(3-Fluorophenyl)imidazole-5-methanol is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

[2-(3-fluorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13)

InChI Key

NWUCGPRZOIEGOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(N2)CO

Origin of Product

United States

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